![molecular formula C14H16N4O B11796230 1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole](/img/structure/B11796230.png)
1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, due to its bioactive properties.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole can be compared to other compounds with similar structures, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show diverse bioactivities and are used in medicinal chemistry.
Unique Features: The combination of both imidazole and pyrazole rings in this compound provides a unique scaffold that enhances its interaction with multiple biological targets, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C14H16N4O |
---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
1-benzyl-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)pyrazole |
InChI |
InChI=1S/C14H16N4O/c1-2-4-12(5-3-1)10-18-9-6-14(17-18)19-11-13-15-7-8-16-13/h1-6,9H,7-8,10-11H2,(H,15,16) |
InChI-Schlüssel |
ORQBTPRNADGZBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)COC2=NN(C=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.